An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
Introduction
2-methyl-2-(4-sulfamoylphenyl)propanoic acid is a molecule of significant interest in pharmaceutical research and development. Its chemical structure, featuring both a carboxylic acid and a sulfonamide group, bestows upon it a unique combination of acidic and polar characteristics. A thorough understanding of its physicochemical properties is paramount for formulation development, predicting in-vivo behavior, and ensuring the overall efficacy and safety of any potential therapeutic application. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, detailed methodologies for their determination, and insights into the interpretation of the resulting data.
Chemical Identity and Structure
Proper identification and characterization of a compound begin with its fundamental chemical identity.
| Identifier | Value | Source |
| IUPAC Name | 2-methyl-2-(4-sulfamoylphenyl)propanoic acid | N/A |
| CAS Number | 374067-95-5 | [1] |
| Molecular Formula | C₁₀H₁₃NO₄S | [2] |
| Molecular Weight | 243.28 g/mol | [2] |
| Chemical Structure | ![]() | N/A |
Dissociation Constant (pKa)
The pKa value is a critical parameter that governs the extent of ionization of a molecule at a given pH. For 2-methyl-2-(4-sulfamoylphenyl)propanoic acid, both the carboxylic acid and the sulfonamide moieties are ionizable. The carboxylic acid group is acidic, while the sulfonamide group can also exhibit acidic properties.
Expected pKa Values:
-
Carboxylic Acid: Propanoic acid has a pKa of approximately 4.87.[3] The presence of the electron-withdrawing sulfamoylphenyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid.
-
Sulfonamide: The pKa of the sulfonamide proton can vary widely depending on the substitution on the nitrogen, but for primary sulfonamides, it is typically in the range of 9-11.
Importance in Drug Development: The ionization state of a drug molecule significantly influences its solubility, permeability across biological membranes, and binding to its target.[1] A thorough understanding of the pKa is therefore essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound, even for those that are sparingly soluble in water.[5][6]
Objective: To determine the pKa values of the carboxylic acid and sulfonamide groups of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid.
Materials:
-
2-methyl-2-(4-sulfamoylphenyl)propanoic acid
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Co-solvent (e.g., methanol or a mixture of methanol, dioxane, and acetonitrile) for poorly soluble compounds.[2][7]
-
Nitrogen gas
Procedure:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system (e.g., a water-cosolvent mixture) to a known concentration (e.g., 1-5 mM).[2] Add KCl to maintain a constant ionic strength.
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[6]
-
Titration:
-
To determine the pKa of the carboxylic acid, titrate the sample solution with standardized NaOH, recording the pH after each addition of titrant.
-
To determine the pKa of the sulfonamide, the solution can be made acidic with a known amount of HCl and then back-titrated with NaOH.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point(s).[8]
Causality Behind Experimental Choices: The use of a co-solvent is necessary for compounds with low aqueous solubility to ensure complete dissolution for accurate titration.[2][7] Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients. Purging with nitrogen is crucial to prevent the formation of carbonic acid from atmospheric CO₂, which would buffer the solution and obscure the true equivalence point of the analyte.[6]
Lipophilicity (logP and logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) environment.[9]
-
logP: Refers to the partition coefficient of the neutral form of the molecule between octanol and water.
-
logD: Is the distribution coefficient at a specific pH and takes into account all ionized and unionized species. For ionizable compounds, logD is pH-dependent.
Predicted logP: While no experimental logP value is readily available for 2-methyl-2-(4-sulfamoylphenyl)propanoic acid, a structurally similar compound, 2-methyl-2-(4-methylphenyl)propanoic acid, has a computed XLogP3 of 2.7.[10] The replacement of a methyl group with a more polar sulfamoyl group would be expected to decrease the logP.
Importance in Drug Development: Lipophilicity is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects.[11] A balanced logP is often sought for optimal oral absorption and distribution.[11]
Experimental Protocol: Shake-Flask Method for logD Determination
The shake-flask method is the "gold standard" for determining logP and logD values.[12][13]
Objective: To determine the logD of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid at a physiologically relevant pH (e.g., 7.4).
Materials:
-
2-methyl-2-(4-sulfamoylphenyl)propanoic acid
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol
-
Volumetric flasks and pipettes
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Saturation: Vigorously mix n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation.[12] Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a flask.
-
Equilibration: Shake the flask for a set period (e.g., 2-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[14]
-
Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.
-
Calculation: The logD is calculated using the following formula: logD = log₁₀ ([Concentration in octanol] / [Concentration in aqueous])
Self-Validating System: The protocol's trustworthiness is enhanced by running the experiment in triplicate and including a control compound with a known logD value. The sum of the amount of compound in both phases should be close to the initial amount added, confirming mass balance.
Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure. It is a critical factor for drug absorption and bioavailability.[4][15]
Expected Solubility Profile:
-
The presence of the carboxylic acid and sulfonamide groups suggests that the solubility of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid will be pH-dependent.[16]
-
In acidic conditions (low pH), the carboxylic acid will be protonated and less soluble in aqueous media.
-
As the pH increases, the carboxylic acid will deprotonate to the more soluble carboxylate form.
-
At very high pH, the sulfonamide may also deprotonate, further increasing solubility.
-
The compound is reported to be soluble in DMSO and methanol.[2]
Importance in Drug Development: Poor aqueous solubility is a major challenge in drug development, often leading to poor oral bioavailability.[15] Determining both kinetic and thermodynamic solubility is crucial.
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is often used in early-stage screening.[4]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent.[17]
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid in various aqueous buffers.
Materials:
-
Solid 2-methyl-2-(4-sulfamoylphenyl)propanoic acid
-
Aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Filtration or centrifugation system
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the different aqueous buffers.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Remove undissolved solids by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method.
-
Solid Phase Analysis: It is good practice to analyze the remaining solid by techniques like XRPD to check for any polymorphic transformations during the experiment.
Data Presentation: The solubility data should be presented in a table and graphically as a pH-solubility profile.
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and manufacturability.[18]
Key Solid-State Properties:
-
Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties.[19] Sulfonamides are known to exhibit polymorphism.[18]
-
Crystallinity: The degree of structural order in a solid. Amorphous forms are generally more soluble but less stable than crystalline forms.
-
Melting Point: The temperature at which a solid transitions to a liquid. A sharp melting point is indicative of a pure, crystalline compound. The reported melting point for this compound is 165-175°C.[2]
Experimental Techniques for Solid-State Characterization
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for each crystalline form and can be used to identify polymorphs and determine the degree of crystallinity. The crystal structures of several phenylpropionic acid derivatives have been determined using XRPD.[20]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[21]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify solvates or hydrates.
Experimental Workflow for Solid-State Characterization:
Caption: Workflow for the solid-state characterization of an API.
Conclusion
The physicochemical properties of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid are complex and interconnected. A comprehensive understanding of its pKa, lipophilicity, solubility, and solid-state characteristics is essential for its successful development as a pharmaceutical agent. The experimental protocols and insights provided in this guide offer a robust framework for the thorough characterization of this and other novel chemical entities.
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